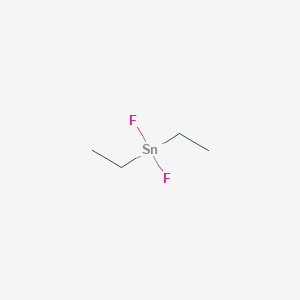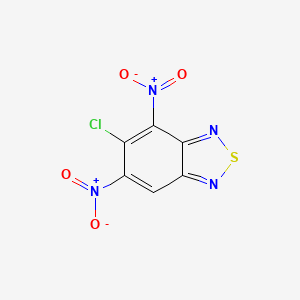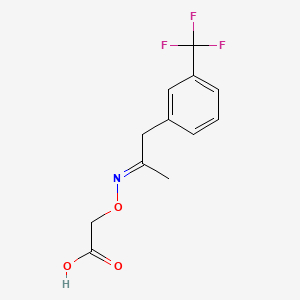
1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on is a sulfur-containing analog of β-diketones. This compound is known for its unique chemical properties and its ability to form stable complexes with various metal ions. It has been widely studied for its applications in analytical chemistry, particularly in the spectrophotometric determination of metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on involves the reaction of 2-thenoyltrifluoroacetone with hydrogen sulfide in the presence of a base. The reaction is typically carried out in an organic solvent such as ethanol or cyclohexane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on has several scientific research applications:
Analytical Chemistry: Used as a chelating agent for the spectrophotometric determination of metal ions such as cobalt and lead
Medicine: Investigated for its potential use in drug development due to its ability to form stable metal complexes.
Industry: Used in the extraction and purification of metal ions from industrial waste streams.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on involves the formation of stable chelate complexes with metal ions. The sulfur and oxygen atoms in the compound coordinate with the metal ions, forming a stable ring structure. This chelation process enhances the compound’s ability to selectively bind to specific metal ions, making it useful in analytical and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-4-(2-thienyl)-4-thioxo-2-butanone: Similar structure but with a thioxo group instead of a mercapto group.
1,1,1-Trifluoro-4-(2-thienyl)-4-seleno-3-buten-2-one: Contains a seleno group instead of a mercapto group.
Uniqueness
1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on is unique due to its sulfur-containing structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
4552-64-1 |
|---|---|
Molekularformel |
C8H5F3OS2 |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-sulfanyl-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H5F3OS2/c9-8(10,11)7(12)4-5(13)6-2-1-3-14-6/h1-4,13H |
InChI-Schlüssel |
MTMSNUZWAOVYRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=CC(=O)C(F)(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)


![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)










